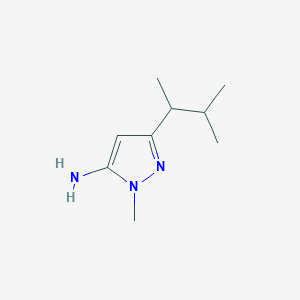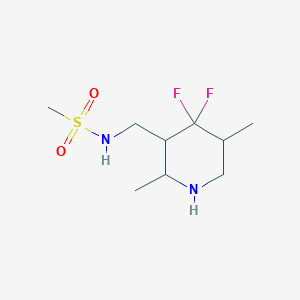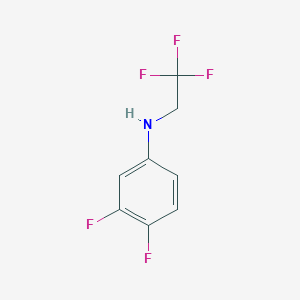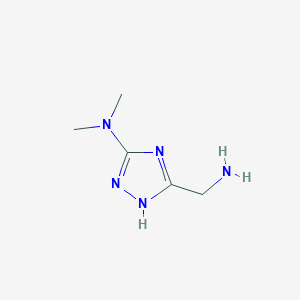![molecular formula C12H26N2O B13321315 2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol](/img/structure/B13321315.png)
2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol is a chemical compound with the molecular formula C12H26N2O and a molecular weight of 214.35 g/mol . It is a derivative of piperidine, a common structural motif in medicinal chemistry, and contains both amine and alcohol functional groups.
Métodos De Preparación
The synthesis of 2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol typically involves the reaction of 1-propylpiperidine with butanal in the presence of a reducing agent. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Sodium borohydride or lithium aluminum hydride
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. The exact pathways involved depend on the specific biological context and the concentration of the compound .
Comparación Con Compuestos Similares
2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol can be compared with other similar compounds, such as:
2-[(1-Benzylpiperidin-4-yl)amino]butan-1-ol: Similar structure but with a benzyl group instead of a propyl group.
2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol: Similar structure but with a propan-1-ol group instead of a butan-1-ol group.
Propiedades
Fórmula molecular |
C12H26N2O |
|---|---|
Peso molecular |
214.35 g/mol |
Nombre IUPAC |
2-[(1-propylpiperidin-4-yl)amino]butan-1-ol |
InChI |
InChI=1S/C12H26N2O/c1-3-7-14-8-5-12(6-9-14)13-11(4-2)10-15/h11-13,15H,3-10H2,1-2H3 |
Clave InChI |
SDVABVCOTZNZGD-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCC(CC1)NC(CC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-sec-Butyl-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B13321248.png)


![1-Methyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B13321261.png)

![[1-(tert-butoxycarbonyl)-5-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}-1H-indol-2-yl]boronic acid](/img/structure/B13321278.png)

![N-[(4-bromothiophen-2-yl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13321284.png)


![Racemic-(3aR,6S,6aR)-tert-butyl6-aminotetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate](/img/structure/B13321297.png)

![4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13321311.png)
